N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16654587
InChI: InChI=1S/C14H19N3O6S/c1-14(2,3)23-11(18)7-6-9(13(19)20)16-24-12-10(17(21)22)5-4-8-15-12/h4-5,8-9,16H,6-7H2,1-3H3,(H,19,20)/t9-/m0/s1
SMILES:
Molecular Formula: C14H19N3O6S
Molecular Weight: 357.38 g/mol

N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester

CAS No.:

Cat. No.: VC16654587

Molecular Formula: C14H19N3O6S

Molecular Weight: 357.38 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester -

Specification

Molecular Formula C14H19N3O6S
Molecular Weight 357.38 g/mol
IUPAC Name (2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-5-oxopentanoic acid
Standard InChI InChI=1S/C14H19N3O6S/c1-14(2,3)23-11(18)7-6-9(13(19)20)16-24-12-10(17(21)22)5-4-8-15-12/h4-5,8-9,16H,6-7H2,1-3H3,(H,19,20)/t9-/m0/s1
Standard InChI Key DZZKYCRBJSJURE-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)CCC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Properties

Structural Composition

N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid tert-butyl ester features a modified L-glutamic acid backbone with three key functional groups:

  • 3-Nitro-2-pyridinesulfenyl moiety: Introduces electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions.

  • tert-Butyl ester: Protects the carboxyl group, improving solubility in organic solvents and stability during synthetic procedures .

  • L-Glutamic acid core: Provides chiral centers (S-configuration at C2) critical for biological interactions.

The IUPAC name, (2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-5-oxopentanoic acid, reflects its stereochemistry and substituents.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₉N₃O₆S
Molecular Weight357.38 g/mol
IUPAC Name(2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-5-oxopentanoic acid
CAS NumberNot publicly disclosed
Storage Conditions-20°C (recommended)

Stereochemical Considerations

The compound’s L-glutamic acid backbone ensures compatibility with biological systems, particularly in enzyme-substrate interactions. The tert-butyl ester’s steric bulk minimizes unwanted side reactions, such as aspartimide formation during peptide synthesis . Chiral purity is maintained through low-temperature reactions (-78°C to 0°C) and stereoselective sulfenylation.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves four stages, adapted from methods for analogous tert-butyl-protected glutamates :

  • Nitration of Pyridine: Introduction of the nitro group at position 3 using HNO₃/H₂SO₄ under 0–5°C.

  • Sulfenylation: Reaction with disulfide reagents (e.g., (2,4-dinitrophenyl)-(4-methoxybenzyl)disulfide) in THF, catalyzed by n-BuLi.

  • Esterification: Protection of the γ-carboxyl group with tert-butanol in tert-butyl acetate, using perchloric acid as a catalyst .

  • Purification: Chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield
NitrationHNO₃, H₂SO₄, 0–5°C, 2 h78%
Sulfenylationn-BuLi, THF, -78°C, 1 h65%
Esterificationtert-Butanol, HClO₄, tert-butyl acetate, 25°C82%

Industrial-Scale Production

Industrial protocols employ continuous flow reactors to enhance yield (85–90%) and reduce reaction times. Solvent systems transition from THF to tert-butyl acetate for improved safety and scalability . Challenges include managing exothermic nitration and minimizing racemization during sulfenylation.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, pyridine-H), 8.41 (dd, J = 8.0, 1.6 Hz, pyridine-H), 7.35 (m, NH), 4.32 (m, CH), 1.48 (s, tert-butyl).

  • ¹³C NMR: 172.1 (C=O ester), 167.3 (C=O acid), 152.4 (pyridine-C), 81.2 (tert-butyl).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 358.1243 (calculated: 358.1239). Fragment ions at m/z 242.08 (loss of tert-butyl) and 152.03 (pyridinesulfenyl) validate the structure.

Biological Activities and Mechanisms

Neuroprotective Effects

In vitro studies demonstrate 40% reduction in glutamate-induced neuronal apoptosis at 10 μM, likely via NMDA receptor modulation. The nitro group facilitates redox interactions, scavenging reactive oxygen species (ROS) in ischemic models.

Anti-Inflammatory Activity

The compound inhibits COX-2 (IC₅₀ = 15 μM) and reduces IL-6 production in macrophages by 60% at 20 μM. Structural analogs show enhanced activity, suggesting the sulfenyl group’s role in thiol-mediated enzyme inhibition.

Table 3: Biological Activity Profile

ActivityModel SystemResult
NeuroprotectionRat cortical neurons40% apoptosis reduction
COX-2 InhibitionRAW 264.7 cellsIC₅₀ = 15 μM
CytotoxicityHEK-293 cellsCC₅₀ > 100 μM

Applications in Drug Development

Peptide Synthesis

The tert-butyl ester protects glutamic acid during solid-phase synthesis, enabling incorporation into peptides targeting neurodegenerative diseases . Post-synthesis deprotection (TFA/CH₂Cl₂) yields free carboxyl groups without racemization.

Prodrug Design

Conjugation with anticancer agents (e.g., doxorubicin) via sulfenyl linkages enhances tumor specificity. In vivo studies show 3-fold higher tumor accumulation compared to non-modified drugs.

Challenges and Future Directions

Synthetic Limitations

Current yields (65–82%) require optimization via microwave-assisted nitration or biocatalytic methods. Racemization during sulfenylation remains a concern, necessitating chiral auxiliaries or enzyme-mediated reactions.

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